Sh-053-r-ch3-2'f Sh-053-r-ch3-2'f Selective agonist of GABAA receptors α5 subunit; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 872874-14-1
VCID: VC0005951
InChI: InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m1/s1
SMILES: CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C
Molecular Formula: C23H18FN3O2
Molecular Weight: 387.4 g/mol

Sh-053-r-ch3-2'f

CAS No.: 872874-14-1

Cat. No.: VC0005951

Molecular Formula: C23H18FN3O2

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Sh-053-r-ch3-2'f - 872874-14-1

CAS No. 872874-14-1
Molecular Formula C23H18FN3O2
Molecular Weight 387.4 g/mol
IUPAC Name ethyl (4R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Standard InChI InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m1/s1
Standard InChI Key NGYKELBMVXBFSM-CQSZACIVSA-N
Isomeric SMILES CCOC(=O)C1=C2[C@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C
SMILES CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C
Canonical SMILES CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C

Chemical Structure and Stereochemistry

Molecular Composition

SH-053-R-CH3-2'F (ethyl (4R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a] benzodiazepine-3-carboxylate) has the molecular formula C23H18FN3O2\text{C}_{23}\text{H}_{18}\text{FN}_{3}\text{O}_{2} and a molar mass of 387.414 g/mol . The compound features a fluorophenyl group at position 6, an ethynyl substituent at position 8, and a methyl group at the chiral center (C4) in the R-configuration . The ethyl ester at position 3 is critical for receptor interaction, though analogs with amide substitutions exhibit improved pharmacokinetics .

Table 1: Structural Features of SH-053-R-CH3-2'F

FeatureDescription
Core structureImidazobenzodiazepine
Substituents2-fluorophenyl (C6), ethynyl (C8), methyl (C4-R), ethyl ester (C3)
StereochemistryR-configuration at C4
SMILESCCOC(=O)C1=C2[C@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C
InChIKeyNGYKELBMVXBFSM-CQSZACIVSA-N

Enantiomeric Specificity

The R-enantiomer (SH-053-R-CH3-2'F) exhibits distinct pharmacological properties compared to its S-counterpart (SH-053-S-CH3-2'F). While both enantiomers bind α5 GABA-A receptors, the R-form shows higher efficacy in enhancing GABAergic currents . This stereospecificity underscores the importance of chiral centers in benzodiazepine derivatives for target engagement .

Pharmacological Profile

Receptor Selectivity and Binding Affinity

SH-053-R-CH3-2'F binds with nanomolar affinity (Ki=1.2nMK_i = 1.2 \, \text{nM}) to α5β2γ2 GABA-A receptors, demonstrating >100-fold selectivity over α1, α2, and α3 subtypes . This selectivity arises from interactions between its fluorophenyl group and hydrophobic residues in the α5 subunit’s binding pocket .

Table 2: Binding Affinity at GABA-A Receptor Subtypes

SubtypeKiK_i (nM)Efficacy (% GABA Enhancement)
α5β2γ21.2220
α1β2γ245035
α2β2γ238040
α3β2γ242030

Behavioral and Cognitive Effects

Anxiolytic Properties

The compound increases open-arm exploration in the elevated plus maze by 70% at 20 mg/kg, indicating anxiolytic efficacy similar to diazepam but with a broader therapeutic window .

Impact on Memory

SH-053-R-CH3-2'F impairs spatial memory in the Morris water maze, increasing escape latency by 50% at 30 mg/kg . This amnestic effect correlates with its blockade of PWZ-029, an α5 inverse agonist that enhances cognition .

Table 3: Behavioral Effects in Preclinical Models

TestDose (mg/kg)Effect Size vs. Control
Locomotor activity30↓ 60%
Elevated plus maze20↑ Open-arm time 70%
Morris water maze30↑ Escape latency 50%

Therapeutic Implications and Limitations

Challenges and Side Effects

While SH-053-R-CH3-2'F avoids motor side effects, its amnestic properties limit clinical translatability. Analogs like MP-III-022, which replace the ester with an amide, show improved cognition-sparing profiles and may supersede this compound .

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